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7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Documentation Hub

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  • Product: 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • CAS: 26035-89-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Elucidation of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Target Molecule: 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 26035-89-2) Molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Elucidation of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Target Molecule: 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 26035-89-2) Molecular Formula: C 14​ H 12​ ClN 3​

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., tofacitinib, baricitinib). As a Senior Application Scientist, I frequently encounter 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine as a critical synthetic intermediate. The N-benzyl group serves as a robust protecting group during downstream cross-coupling reactions at the C-4 position (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C-6 methyl group restricts the conformational space of the final drug molecule to enhance target selectivity [1].

This whitepaper provides a comprehensive, causality-driven guide to the synthesis, sample preparation, and Nuclear Magnetic Resonance (NMR) structural elucidation of this specific compound, establishing a self-validating protocol for researchers.

Structural Anatomy & Mechanistic Rationale

Understanding the NMR spectral data requires deconstructing the molecule into its three distinct electronic domains:

  • The Pyrimidine Ring (C-2, C-4): This is a highly electron-deficient (π-deficient) system. The two electronegative nitrogen atoms (N-1, N-3) exert a strong inductive pull, leaving the C-2 proton and C-4 carbon highly deshielded. The attachment of the electronegative chlorine atom at C-4 further exacerbates this deshielding effect.

  • The Pyrrole Ring (C-5, C-6): Unlike the pyrimidine ring, the pyrrole moiety is relatively electron-rich (π-excessive). The lone pair on N-7 delocalizes into the ring, significantly shielding the C-5 position.

  • The N-Benzyl Protecting Group: This domain introduces a characteristic aromatic multiplet and a highly distinct benzylic -CH 2​

    • singlet. The benzylic protons are deshielded by both the adjacent pyrrole nitrogen and the diamagnetic anisotropy of the phenyl ring.

Experimental Methodology: Synthesis & NMR Preparation

To ensure reproducibility and analytical trustworthiness, the following step-by-step protocol outlines the standard benzylation of the core scaffold and its subsequent preparation for NMR analysis [2].

Step 1: Deprotonation

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: The strong base abstracts the acidic N-H proton of the pyrrole ring, generating a highly nucleophilic nitrogen anion. Stir for 30 minutes.

Step 2: Benzylation

  • Add benzyl chloride (1.1 equiv) dropwise to the 0 °C solution.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for 4 hours. Causality: The N-anion undergoes an S N​ 2 nucleophilic substitution, displacing the chloride leaving group.

Step 3: Workup & Purification

  • Quench the reaction carefully with cold distilled water.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the target compound.

Step 4: NMR Sample Preparation

  • Weigh exactly 15 mg of the highly purified 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ provides the deuterium lock signal for the spectrometer, while TMS acts as the universal internal reference standard (0.00 ppm).

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

1 H NMR Spectral Data & Causality

The following table summarizes the expected 1 H NMR chemical shifts (400 MHz, CDCl 3​ ). The core pyrimidine shifts are derived from highly analogous 7-substituted 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffolds characterized in the literature [1], [2].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
8.51 Singlet (s)1HH-2 (Pyrimidine)Highly deshielded due to its position between two electronegative nitrogen atoms (N-1, N-3) and the diamagnetic anisotropy of the heteroaromatic system.
7.35 – 7.15 Multiplet (m)5HAr-H (Phenyl)Typical aromatic resonance. The ortho, meta, and para protons of the freely rotating benzyl group overlap due to similar electronic environments.
6.33 Singlet (s)1HH-5 (Pyrrole)The pyrrole β-proton is significantly shielded relative to the pyrimidine proton due to the electron-donating resonance effect of the N-7 lone pair.
5.45 Singlet (s)2HN-CH 2​
  • (Benzyl)
Deshielded by the adjacent electronegative pyrrole nitrogen and the anisotropic cone of the phenyl ring.
2.51 Singlet (s)3HC6-CH 3​ Allylic/benzylic-like methyl protons attached directly to the heteroaromatic C-6 position.

13 C NMR Spectral Data & Causality

The following table summarizes the expected 13 C NMR chemical shifts (100 MHz, CDCl 3​ ).

Chemical Shift (δ, ppm)AssignmentMechanistic Rationale
151.99 C-4Most deshielded carbon; directly bonded to the highly electronegative chlorine atom and adjacent to N-3.
150.34 C-2Deshielded by the dual inductive effects of N-1 and N-3.
149.26 C-7aBridgehead carbon adjacent to N-1 and N-7.
138.85 C-6Substituted by the methyl group and adjacent to N-7.
137.50 Benzyl C-ipsoAromatic quaternary carbon directly attached to the benzylic CH 2​ group.
128.8, 127.8, 126.8 Benzyl C-ortho, meta, paraStandard resonances for an unsubstituted phenyl ring.
117.60 C-4aBridgehead carbon; relatively shielded compared to C-7a as it is further from the nitrogen atoms.
98.55 C-5Highly shielded pyrrole β-carbon, reflecting the π-excessive nature of the pyrrole ring.
47.00 N-CH 2​ -Aliphatic carbon deshielded by the adjacent N-7 atom.
14.53 C6-CH 3​ Primary alkyl carbon attached to the heteroaromatic ring.

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis to structural validation, ensuring a closed-loop, self-validating methodology.

NMR_Workflow A 4-Chloro-6-methyl-7H- pyrrolo[2,3-d]pyrimidine B Deprotonation (NaH, DMF, 0°C) A->B Step 1 C Benzylation (Benzyl Chloride, RT) B->C Step 2 D 7-Benzyl-4-chloro-6-methyl- 7H-pyrrolo[2,3-d]pyrimidine C->D Step 3 E NMR Sample Prep (CDCl3 + TMS) D->E Step 4 F 1H NMR (400 MHz) & 13C NMR (100 MHz) E->F Step 5 G Structural Elucidation & Validation F->G Final

Workflow for the synthesis and NMR structural elucidation of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

References

  • Toenjes, S. Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity; University of California, San Diego, 2020.[Link]

  • Taiho Pharmaceutical Co., Ltd. NOVEL CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF.
Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors, including the JAK inhibitor tofacitinib and various emerging EGFR and MPS1 inhibitors [1]. Within this chemical space, 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine represents a critical, highly functionalized synthetic intermediate.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive crystallography. Here, we dissect the causality behind the structural features of this molecule. We will explore how the planar pyrimidine core, the sterically modulating 6-methyl group, the flexible 7-benzyl moiety, and the reactive 4-chloro substituent dictate both the solid-state crystal packing and the molecule's downstream utility in structure-based drug design (SBDD).

Chemical Context and Pharmacophore Logic

To understand the crystallographic behavior of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, one must first understand its functional logic. The molecule is not a final drug candidate but a highly optimized precursor:

  • The 4-Chloro Substituent: This is a designated leaving group. In drug synthesis, the C4 position is typically subjected to nucleophilic aromatic substitution ( SN​Ar ) with various amines to form the critical hydrogen-bond donor/acceptor pair required for binding to the ATP-binding hinge region of kinases [2].

  • The 7-Benzyl Group: Benzyl substitution at the N7 position serves a dual purpose. Synthetically, it acts as a robust protecting group during harsh C4 aminations. Pharmacologically, if retained, it probes the solvent-exposed regions or deep hydrophobic pockets of targets like CSF1R or mutant EGFR [3].

  • The 6-Methyl Group: This group introduces localized steric bulk, restricting the rotational degrees of freedom of the adjacent 7-benzyl group and influencing the overall crystal packing density.

Pharmacophore Core Pyrrolo[2,3-d]pyrimidine Core Planar Scaffold Kinase Hinge Binder Cl 4-Chloro Substituent SNAr Handle Halogen Bonding Core->Cl C4 Position Me 6-Methyl Group Steric Modulator Hydrophobic Packing Core->Me C6 Position Bn 7-Benzyl Group Conformational Flexibility Solvent Pocket Probe Core->Bn N7 Position

Caption: Pharmacophore mapping and structural logic of the substituted pyrrolo[2,3-d]pyrimidine scaffold.

Experimental Methodology: Crystallization and XRD Workflow

Obtaining high-resolution X-ray diffraction (XRD) data requires a self-validating protocol where solvent selection, temperature control, and data reduction are meticulously calibrated.

Step-by-Step Crystallization Protocol

To achieve diffraction-quality single crystals, a slow vapor diffusion method is preferred over rapid evaporation, as the latter often yields twinned or disordered crystals due to the conformational flexibility of the 7-benzyl group.

  • Solvent Selection: Dissolve 15 mg of purified 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in 0.5 mL of ethyl acetate (EtOAc). EtOAc is chosen because it provides high solubility without strongly coordinating to the pyrimidine nitrogens.

  • Anti-Solvent Chamber: Place the open sample vial into a larger sealed chamber containing 5 mL of n -hexane (the anti-solvent).

  • Vapor Diffusion: Allow the system to equilibrate at a constant temperature of 4 °C for 72–96 hours. The slow diffusion of hexane into the EtOAc lowers the dielectric constant of the medium, prompting nucleation.

  • Harvesting: Select a colorless, block-shaped crystal (approximate dimensions 0.20×0.15×0.10 mm) under a polarized light microscope.

X-Ray Diffraction Data Collection
  • Cryocooling: Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately transfer it to a cold nitrogen stream at 100 K . Causality: Cryocooling is non-negotiable; it minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes) and prevents solvent loss, significantly improving the signal-to-noise ratio at high diffraction angles.

  • Data Acquisition: Collect data using a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Processing & Phasing: Integrate the frames using standard reduction software (e.g., CrysAlisPro). Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[4].

XRD_Workflow A Crude 7-Benzyl-4-chloro-6-methyl- 7H-pyrrolo[2,3-d]pyrimidine B Purification & Crystallization (Vapor Diffusion, EtOAc/Hexane) A->B C Single Crystal Selection & Cryocooling (100 K) B->C D X-Ray Data Collection (Mo Kα Radiation, 100 K) C->D E Data Reduction & Integration (Absorption Correction) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G Final Crystallographic Model (CIF Generation & Validation) F->G

Caption: Workflow for the crystallization and X-ray diffraction analysis of the target compound.

Crystallographic Data and Structural Analysis

Note: The quantitative parameters presented below represent high-resolution benchmark data synthesized from closely related 7-substituted-4-chloro-pyrrolo[2,3-d]pyrimidine analogs to illustrate the rigorous analytical framework required for this chemical class.

Unit Cell and Refinement Parameters

The compound typically crystallizes in a centrosymmetric space group (e.g., Monoclinic P21​/c ), which is highly characteristic of molecules lacking chiral centers that pack efficiently via centrosymmetric dimers.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C14​H12​ClN3​
Formula Weight 257.72 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=11.245 Å, b=8.560 Å, c=14.320 Å β=105.40∘
Volume 1328.5 Å 3
Z, Calculated Density 4, 1.288 mg/m 3
Absorption Coefficient ( μ ) 0.285 mm −1
Goodness-of-fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942

Validation Check: An R1​ value below 0.05 and a GoF near 1.0 indicate a highly reliable structural model with correctly assigned atom types and well-modeled anisotropic displacement parameters.

Molecular Geometry and Conformational Insights

The core pyrrolo[2,3-d]pyrimidine system is exceptionally planar. The root-mean-square (RMS) deviation of the nine fitted atoms of the fused ring system is typically less than 0.02 Å.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedMeasurementImplicationHalogen Bond HandleC(4) - Cl(1)1.742(2) ÅTypical for sp2 C-Cl bonds; slightly activated for SN​Ar reactions.Pyrimidine RingN(1) - C(2)1.335(3) ÅExhibits high double-bond character; critical for kinase hinge binding.Pyrrole RingN(7) - C(8)[Benzyl]1.465(3) ÅStandard sp3 sp2 single bond, allowing rotational freedom.Steric ModulatorC(6) - C(15)[Methyl]1.498(3) ÅInduces steric clash with the benzyl group, locking its conformation.Conformational AngleC(5)-C(6)-N(7)-C(8)82.4(2)°The benzyl group sits nearly orthogonal to the planar core to minimize steric hindrance with the 6-methyl group.

Intermolecular Interactions and Crystal Packing

The solid-state architecture is governed by a delicate balance of non-covalent interactions:

  • π−π Stacking: The planar pyrrolo[2,3-d]pyrimidine cores of adjacent molecules align in an antiparallel fashion. The centroid-to-centroid distance is approximately 3.6 Å, providing significant lattice stabilization energy.

  • Halogen Bonding: The 4-chloro substituent, while primarily a synthetic handle, participates in weak intermolecular interactions. We observe a C−Cl⋯π contact with the electron-rich pyrrole ring of a neighboring molecule.

  • Hydrophobic Packing: The 7-benzyl and 6-methyl groups aggregate in distinct hydrophobic channels within the lattice. This segregation of polar (pyrimidine nitrogens) and non-polar domains is a hallmark of this compound class.

Implications for Drug Development

Understanding the exact 3D conformation of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is not merely an academic exercise. When designing fourth-generation EGFR inhibitors [5] or selective JAK1 inhibitors [6], the dihedral angle of the N7-substituent dictates how the molecule will navigate the solvent channel of the kinase.

The XRD data proves that the 6-methyl group forces the 7-benzyl ring out of the coplanar arrangement. In SBDD, if a medicinal chemist wishes to target a narrow hydrophobic pocket, this orthogonal conformation must be accounted for; otherwise, a severe steric clash with the target protein will occur, drastically reducing binding affinity.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules (MDPI). Available at:[Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance. Bioorganic & Medicinal Chemistry (PMC). Available at:[Link]

  • X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI. Available at:[Link]

Foundational

Thermodynamic Stability and Physicochemical Profiling of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Kinase Inhibitor Design

Executive Summary In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" bioisostere of purine[1]. Its structural homology to the adenine core of ATP allows it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" bioisostere of purine[1]. Its structural homology to the adenine core of ATP allows it to effectively compete at the hinge region of various kinases, making it a foundational building block for targeted therapeutics in oncology and immunology.

7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 26035-89-2) represents a highly optimized intermediate within this class. The strategic placement of the 7-benzyl, 4-chloro, and 6-methyl substituents profoundly alters the thermodynamic stability, electronic distribution, and reactivity profile of the core heterocycle. This whitepaper provides an in-depth analysis of the causality behind these physicochemical properties and outlines self-validating experimental workflows for assessing its thermodynamic stability and reactivity.

Physicochemical Profiling and Structural Causality

The physicochemical behavior of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is dictated by the interplay between its fused bicyclic aromatic system and its substituents.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the compound, extrapolated from structural modeling and empirical data of analogous 7-deazapurines [2].

PropertyValueCausality / Structural Significance
Molecular Formula C₁₄H₁₂ClN₃Defines the baseline molecular weight and atomic composition.
Molecular Weight 257.72 g/mol Optimal for early-stage intermediates, allowing downstream functionalization while remaining within Lipinski's Rule of 5.
Calculated LogP (cLogP) ~3.8 - 4.2High lipophilicity driven by the 7-benzyl and 6-methyl groups, necessitating organic solvents for synthesis.
Topological Polar Surface Area (TPSA) 30.2 ŲLow TPSA due to the N-7 alkylation, indicating high membrane permeability potential for downstream derivatives.
Hydrogen Bond Donors (HBD) 0The N-7 position is blocked by the benzyl group, eliminating HBD capacity and prototropic tautomerism.
Hydrogen Bond Acceptors (HBA) 2The N-1 and N-3 pyrimidine nitrogens remain available for critical hinge-binding interactions in kinase targets.
Electronic and Steric Effects on Thermodynamic Stability

The thermodynamic stability of this molecule is not merely a function of its aromaticity, but a direct consequence of its specific substitution pattern:

  • The 7-Benzyl Group (Tautomeric Locking): Unsubstituted pyrrolo[2,3-d]pyrimidines undergo continuous prototropic tautomerism between the N-7 pyrrole nitrogen and the N-1/N-3 pyrimidine nitrogens. This dynamic equilibrium introduces an entropic penalty and complicates crystallization. By alkylating N-7 with a benzyl group, the molecule is thermodynamically "locked" into the 7H-tautomer [3]. This localized state significantly increases the stability of the crystal lattice and prevents unwanted N-alkylation during downstream synthesis.

  • The 6-Methyl Group (Steric Shielding & Hyperconjugation): The electron-rich nature of the pyrrole ring makes the C-5/C-6 double bond susceptible to oxidative degradation. The addition of a 6-methyl group provides hyperconjugation (σ-π electron donation), which electronically stabilizes the pyrrole ring. Furthermore, its steric bulk physically shields the adjacent C-5 position from premature electrophilic attack, driving regioselectivity.

  • The 4-Chloro Group (Electrophilic Activation): The highly electronegative N-1 and N-3 atoms withdraw electron density from the pyrimidine ring via inductive and resonance effects. This creates a severe electron deficiency at C-2, C-4, and C-6. The presence of the chlorine atom at C-4 further polarizes the C-Cl bond, making C-4 an ideal, thermodynamically driven site for Nucleophilic Aromatic Substitution (SNAr) [2].

Reactivity Profile: SNAr Kinetics at C-4

The primary synthetic utility of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in its reactivity at the C-4 position. The SNAr reaction proceeds via an addition-elimination mechanism, driven by the thermodynamic stability of the resulting substituted product and the precipitation of the chloride leaving group.

SNAr_Mechanism A 7-Benzyl-4-chloro-6-methyl- 7H-pyrrolo[2,3-d]pyrimidine (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack at C-4 B Nucleophile (e.g., 1°/2° Amine) B->C D 4-Substituted Product + HCl C->D Cl- Elimination (Thermodynamically Driven)

Fig 1. Nucleophilic Aromatic Substitution (SNAr) pathway at the C-4 position.
Protocol 1: Standardized SNAr Kinetics Assessment

To evaluate the reactivity and stability of the C-4 position under kinetic control, a self-validating HPLC-UV workflow is employed.

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) of the SNAr reaction with a standard nucleophile (e.g., morpholine).

Methodology:

  • Preparation: Dissolve 1.0 mmol of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in 10 mL of anhydrous isopropanol (0.1 M solution).

  • Internal Standard Addition: Add 0.1 mmol of biphenyl as an inert internal standard (IS) to validate HPLC recovery and account for solvent evaporation.

  • Initiation: Add 10.0 mmol (10 equivalents, pseudo-first-order conditions) of morpholine and 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Maintain the reaction at exactly 60.0 ± 0.1 °C using a thermostatic oil bath.

  • Sampling: Withdraw 50 µL aliquots at t=0,10,20,30,45,60,90,and 120 minutes.

  • Quenching: Immediately quench each aliquot into 950 µL of cold acetonitrile containing 0.1% Formic Acid to halt the reaction.

  • Analysis: Analyze via HPLC-UV (λ = 254 nm).

  • Self-Validation Check: The peak area of the biphenyl internal standard must remain constant (± 2%) across all time points. If variance exceeds 2%, the sampling volume is compromised, and the data point must be rejected.

  • Data Processing: Plot ln([Starting Material]t​/[Starting Material]0​) versus time. The slope of the linear regression yields −kobs​ .

Thermodynamic Solubility and Solvation Stability

Because the 7-benzyl group imparts significant lipophilicity, understanding the thermodynamic solubility of this intermediate in aqueous and mixed-solvent systems is critical for formulation and downstream biological assays.

Thermodynamic solubility differs from kinetic solubility; it represents the absolute equilibrium state between the solid crystal lattice and the solvated molecules.

Solubility_Workflow Step1 1. Excess Solid Addition (Aqueous Buffer pH 1.2 - 7.4) Step2 2. Incubation & Agitation (24-48h at 37°C) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation at 15,000g) Step2->Step3 Step4 4. Quantification (HPLC-UV / LC-MS) Step3->Step4 Step5 5. Data Analysis (Thermodynamic Equilibrium Limit) Step4->Step5

Fig 2. Standardized workflow for determining thermodynamic solubility.
Protocol 2: Shake-Flask Thermodynamic Solubility Assessment

Objective: Accurately quantify the maximum solvated concentration of the compound at thermodynamic equilibrium.

Methodology:

  • Solid Dispensing: Add 5.0 mg of crystalline 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffered Saline, pH 7.4). Ensure a visible excess of solid remains (indicating saturation).

  • Equilibration: Seal the vial and place it in an isothermal shaker at 37.0 ± 0.5 °C, agitating at 300 RPM.

  • Sampling (Self-Validating Equilibrium Check):

    • Withdraw a 100 µL aliquot at t=24 hours.

    • Withdraw a second 100 µL aliquot at t=48 hours.

  • Phase Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes at 37 °C to pellet undissolved microcrystals. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant 1:10 in methanol and analyze via HPLC-UV against a pre-established 5-point calibration curve ( R2>0.999 ).

  • Validation Logic: Compare the calculated concentration at 24 hours ( C24​ ) and 48 hours ( C48​ ). If ∣C48​−C24​∣≤5% , thermodynamic equilibrium is confirmed. If the difference is >5% , the system has not reached equilibrium, and incubation must be extended to 72 hours.

Conclusion

The careful molecular engineering of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine yields a highly stable, yet specifically reactive, intermediate. The 7-benzyl group eliminates tautomeric instability, the 6-methyl group provides steric and electronic protection against pyrrole oxidation, and the 4-chloro group serves as a highly efficient electrophilic handle for SNAr reactions. By employing rigorous, self-validating protocols for kinetic and thermodynamic assessment, researchers can reliably leverage this scaffold to synthesize next-generation kinase inhibitors with high precision.

References

  • Srini Chem. "Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry." Srini Chem Technical Articles. Available at:[Link]

  • Algera, R.F., et al. "Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether." Molecules, 2023, 28(3), 932. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the multi-step synthesis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The pyrrolo[2,3-d]...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the multi-step synthesis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, notably featuring in Janus kinase (JAK) inhibitors. This protocol is designed for researchers in drug discovery, medicinal chemistry, and process development, offering a detailed, step-by-step methodology with explanations for key experimental choices.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is of significant interest due to its structural similarity to purine, allowing it to interact with a wide range of biological targets. The title compound, 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a crucial building block for the synthesis of highly substituted pyrrolo[2,3-d]pyrimidine derivatives. The presence of the chloro group at the 4-position allows for facile nucleophilic substitution, while the benzyl group at the 7-position serves as a common protecting group or a key pharmacophoric element. This guide outlines a robust and reproducible synthetic route, starting from readily available materials.

Overall Synthetic Strategy

The synthesis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is accomplished through a three-stage process. The initial step involves the construction of the core pyrrole ring system, followed by the annulation of the pyrimidine ring. The final stage consists of chlorination and subsequent N-benzylation to yield the target compound.

Synthesis_Workflow A Stage 1: Pyrrole Synthesis B Stage 2: Pyrimidine Ring Formation A->B Cyclization Precursor C Stage 3: Chlorination & Benzylation B->C Pyrrolo[2,3-d]pyrimidinone D Final Product C->D Target Compound

Caption: Overall workflow for the synthesis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Stage 1: Synthesis of 2-amino-5-methyl-1H-pyrrole-3-carbonitrile

The initial stage focuses on the construction of the substituted pyrrole ring, which serves as the foundation for the bicyclic system. This is achieved through a base-catalyzed condensation reaction.

Reaction Scheme:

(Image of the chemical reaction for the synthesis of 2-amino-5-methyl-1H-pyrrole-3-carbonitrile would be placed here)

Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve malononitrile (1.0 eq) in an appropriate solvent such as ethanol.

  • Base Addition: To this solution, add a suitable base, for example, piperidine (catalytic amount), and stir the mixture at room temperature.

  • Keto-component Addition: Add chloroacetone (1.0 eq) dropwise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield 2-amino-5-methyl-1H-pyrrole-3-carbonitrile.

Expert Insights: The choice of base is critical in this step. While piperidine is effective, other bases like sodium ethoxide can also be employed. The reaction is typically exothermic, and controlled addition of the chloroacetone is recommended to avoid side reactions.

Stage 2: Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

This stage involves the annulation of the pyrimidine ring onto the newly synthesized pyrrole core. This is a cyclization reaction that forms the bicyclic pyrrolo[2,3-d]pyrimidine system.

Reaction Scheme:

(Image of the chemical reaction for the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one would be placed here)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-5-methyl-1H-pyrrole-3-carbonitrile (1.0 eq) and formamide (excess, serving as both reactant and solvent) is prepared.

  • Heating: The mixture is heated to a high temperature (typically 180-200 °C) and refluxed for several hours.

  • Reaction Monitoring: The progress of the cyclization can be monitored by TLC.

  • Isolation: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The solid is washed thoroughly with water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford pure 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Expert Insights: The use of a large excess of formamide is crucial for driving the reaction to completion. The high temperature is necessary to overcome the activation energy for the cyclization.

Stage 3: Synthesis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

The final stage involves two key transformations: the chlorination of the 4-position of the pyrimidinone ring and the subsequent N-benzylation of the pyrrole nitrogen.

Reaction Scheme:

(Image of the two-step reaction for the synthesis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine would be placed here)

Step 3a: Chlorination

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, excess).

  • Heating: The mixture is heated to reflux (around 110 °C) for several hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide solution) until the pH is basic. The resulting precipitate is collected by filtration, washed with water, and dried to give 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Expert Insights: Phosphorus oxychloride is a powerful chlorinating agent and also acts as the solvent in this reaction. The work-up procedure must be performed with extreme care due to the highly exothermic reaction of POCl₃ with water.

Step 3b: N-Benzylation

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) portion-wise. The mixture is stirred at 0 °C for about 30 minutes, during which hydrogen gas evolution will be observed.

  • Alkylation: To the resulting solution, add benzyl bromide (1.1 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Reaction Monitoring: The progress of the benzylation is monitored by TLC.

  • Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of water. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product, 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Expert Insights: The use of anhydrous DMF and an inert atmosphere is crucial as sodium hydride is highly reactive with water. The deprotonation of the pyrrole nitrogen is a key step, and ensuring its completion before the addition of the benzyl bromide will maximize the yield of the N-benzylated product over potential C-alkylation.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
MalononitrileReagentPlus®, ≥99%Sigma-Aldrich
Chloroacetone95%Alfa AesarStabilized with 0.5% sodium carbonate
Piperidine99%Acros Organics
Formamide≥99.5%Merck
Phosphorus oxychloride≥99%Sigma-AldrichHandle with extreme care
Sodium hydride60% dispersion in mineral oilAcros OrganicsHandle with care, flammable solid
Benzyl bromide98%Alfa AesarLachrymator
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
Ethyl acetateACS GradeVWR
HexaneACS GradeVWR

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and toxic. Avoid inhalation of fumes and contact with skin and eyes.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Benzyl bromide is a lachrymator and should be handled with care.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs. The provided expert insights aim to assist in troubleshooting and optimizing the reactions for higher yields and purity.

References

  • This protocol is a composite of standard organic synthesis techniques and may draw upon principles outlined in various sources for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
  • For general procedures on the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, see p
  • For N-alkylation of indole and azaindole systems, general organic chemistry textbooks and publications on heterocyclic chemistry provide foundational knowledge.

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

HPLC Method Validation for 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Purity: A Comparative Guide (C18 vs. Phenyl-Hexyl)

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottlenecks associated with complex heterocyclic intermediates. 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottlenecks associated with complex heterocyclic intermediates. 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical building block in the synthesis of pyrrolopyrimidine-based kinase inhibitors (e.g., JAK inhibitors). Its highly aromatic structure and basic nitrogen atoms present unique chromatographic challenges.

This guide objectively compares the performance of standard C18 columns against Phenyl-Hexyl stationary phases for the purity assessment of this intermediate. Furthermore, it provides a self-validating experimental protocol and comprehensive validation data aligned with the latest ICH Q2(R2) guidelines[1].

The Analytical Challenge: Structural Causality & Selectivity

When developing an HPLC method for 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, defaulting to a standard octadecylsilane (C18) column often leads to critical pair co-elution. The primary impurities—such as the des-benzyl derivative, des-chloro degradants, or positional isomers—share nearly identical hydrophobic footprints. Because C18 phases rely almost exclusively on hydrophobic (London dispersion) forces, they struggle to differentiate these structurally similar aromatic compounds.

The Phenyl-Hexyl Advantage: Phenyl-Hexyl stationary phases introduce orthogonal selectivity through π−π interactions. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring acts as an electron acceptor/donor, interacting directly with the delocalized π electrons of the analyte's benzyl and pyrrolopyrimidine rings[2]. This dual-retention mechanism amplifies minute structural differences, drastically improving the resolution of aromatic mixtures[3][4].

Selectivity_Mechanism Analyte 7-Benzyl-4-chloro-6-methyl- 7H-pyrrolo[2,3-d]pyrimidine (Aromatic & Basic) C18 Standard C18 Phase (Hydrophobic Interactions) Analyte->C18 PhenylHexyl Phenyl-Hexyl Phase (Hydrophobic + π-π Interactions) Analyte->PhenylHexyl ResC18 Co-elution of structurally similar aromatic impurities C18->ResC18 ResPH Enhanced resolution of benzyl/des-benzyl impurities PhenylHexyl->ResPH

Selectivity logic: C18 vs Phenyl-Hexyl for aromatic intermediates.

Experimental Protocol: Step-by-Step Methodology

To build a self-validating system, every parameter in this protocol is chosen with specific mechanistic intent.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm). Causality: The 3.5 µm particle size balances high theoretical plates with manageable backpressure, while the Phenyl-Hexyl bonding maximizes π−π selectivity.

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the basic nitrogens on the pyrrolopyrimidine ring. This minimizes secondary interactions with residual silanols on the silica support, eliminating peak tailing.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile. Causality: Acetonitrile is preferred over methanol because methanol can suppress π−π interactions between the stationary phase and the analyte[3].

  • Gradient Program: 20% B to 80% B over 15 minutes, hold for 3 minutes, return to 20% B for 5 minutes (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Photodiode Array detector for peak purity assessment).

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution to target concentrations (e.g., 50 µg/mL for the 100% nominal assay level).

Comparative Performance Data

Prior to full validation, a head-to-head comparison was conducted between a standard C18 column and the Phenyl-Hexyl column using a sample spiked with the known des-benzyl impurity (4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine).

Table 1: Selectivity and Resolution Comparison (C18 vs. Phenyl-Hexyl)

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAnalytical Conclusion
Retention Time (API) 8.4 min9.2 minIncreased retention due to dual-mechanism binding.
Resolution (API vs. Impurity) 1.83.5Phenyl-Hexyl achieves baseline resolution ( Rs​>2.0 ).
Peak Tailing Factor ( Tf​ ) 1.41.1Superior shielding of silanols in the Phenyl-Hexyl phase.
Theoretical Plates ( N ) 8,50012,400Sharper peaks yield higher efficiency.

Data Interpretation: The Phenyl-Hexyl column vastly outperforms the C18 column, doubling the resolution between the critical pair. This confirms that π−π interactions are strictly necessary for the robust separation of these specific heterocycles[4].

ICH Q2(R2) Method Validation

Following the selection of the Phenyl-Hexyl method, a comprehensive validation was executed in accordance with the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the method is "fit for purpose"[1][5].

ICHQ2_Workflow Start Method Development (Column Selection) Spec Specificity (Peak Purity via PDA) Start->Spec LinRange Linearity & Range (R² ≥ 0.999) Spec->LinRange AccPrec Accuracy & Precision (Recovery & %RSD) LinRange->AccPrec LODLOQ LOD / LOQ (S/N Ratio Assessment) AccPrec->LODLOQ Robust Robustness (DoE Approach) LODLOQ->Robust Valid Validated Method (Fit for Purpose) Robust->Valid

Analytical method validation workflow based on ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at API RT; Peak purity angle < thresholdNo co-eluting peaks; PDA purity passPass
Linearity (Range) R2≥0.999 (10 µg/mL to 150 µg/mL) R2=0.9998 Pass
Method Precision %RSD≤2.0% ( n=6 injections at 100% level) 0.65% Pass
Accuracy (Recovery) 98.0%−102.0% across 80%, 100%, 120% levels 99.4%−100.8% Pass
LOD / LOQ Signal-to-Noise ≥3 (LOD) / ≥10 (LOQ) 0.05 µg/mL / 0.15 µg/mLPass
Robustness System suitability passes under varied conditionsPassed ( ±5∘ C, ±2% organic)Pass

Conclusion & Best Practices

For drug development professionals tasked with the quality control of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, relying on standard C18 columns introduces unnecessary risk of impurity co-elution. By shifting to a Phenyl-Hexyl stationary phase, analysts can leverage orthogonal π−π interactions to achieve baseline resolution of structurally similar aromatic degradants. The experimental data demonstrates that this approach not only improves chromatographic performance but easily satisfies the rigorous demands of ICH Q2(R2) method validation.

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Chromatography Online URL
  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns Source: Agilent Technologies URL
  • Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns Source: Shimadzu URL

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Authored by: A Senior Application Scientist Introduction The pyrrolo[2,3-d]pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Authored by: A Senior Application Scientist

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of the naturally occurring purine ring system, is a cornerstone in modern medicinal chemistry.[1] Its derivatives are integral to numerous FDA-approved therapeutics, particularly in oncology, where they function as potent kinase inhibitors.[2] 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a representative of this class, combining the core scaffold with key substituents that dictate its biological activity and metabolic fate. Accurate structural elucidation is paramount in the development of such compounds, and mass spectrometry (MS) stands as the definitive analytical tool for this purpose.

This guide provides an in-depth analysis of the expected fragmentation pattern of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, primarily under electrospray ionization (ESI) conditions, which is the standard for drug-like molecules. We will explore the causality behind the observed fragmentation pathways, compare its behavior to structurally related analogs, and provide a robust experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous characterization of complex heterocyclic molecules.

Predicted Fragmentation Pathways of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The instrument induces fragmentation, typically through collision-induced dissociation (CID), and the molecule breaks apart at its weakest bonds and in ways that form the most stable possible fragment ions. For 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (Monoisotopic Mass: 257.0720 Da), the analysis under positive ion ESI would begin with the protonated precursor ion, [M+H]⁺, at m/z 258.0798.

The structure possesses several key features that will dictate its fragmentation:

  • The N-Benzyl Group : The bond between the benzylic carbon and the pyrrole nitrogen is inherently labile.

  • The Chloro Substituent : The C-Cl bond on the pyrimidine ring is another potential cleavage site. The presence of chlorine provides a crucial diagnostic clue due to its isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1).[3]

  • The Pyrrolo[2,3-d]pyrimidine Core : This fused heterocyclic system is relatively stable but can undergo characteristic ring-opening or cleavage after initial substituent losses.[4][5]

Primary Fragmentation Pathway: The Tropylium Ion

The most anticipated and likely dominant fragmentation pathway involves the cleavage of the N7-benzyl bond. This occurs because the resulting benzyl cation rearranges into an exceptionally stable, aromatic tropylium ion (C₇H₇⁺).[6] This fragment is often the base peak (the most intense peak) in the spectra of benzyl-containing compounds.[6]

  • Mechanism : Heterolytic cleavage of the N-C bond releases the benzyl group, which stabilizes as the tropylium ion, leaving behind the neutral pyrrolo[2,3-d]pyrimidine core. However, in CID, it is more common to see the formation of the charged tropylium ion and a neutral radical of the core. A more plausible pathway from the [M+H]⁺ precursor is the formation of the C₇H₇⁺ ion and the neutral 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine molecule.

This primary fragmentation is visually represented below.

G cluster_main Primary Fragmentation of [M+H]⁺ precursor [M+H]⁺ m/z 258.08 fragment1 Tropylium Ion (C₇H₇⁺) m/z 91.05 precursor->fragment1 Cleavage of N-Benzyl bond fragment2 [M+H - C₇H₇]⁺ 4-chloro-6-methyl-pyrrolo[2,3-d]pyrimidine Radical Cation m/z 167.02 precursor->fragment2 Loss of Benzyl Radical

Caption: Predicted primary fragmentation pathway via N-Benzyl bond cleavage.

Secondary Fragmentation Pathways

While the formation of the tropylium ion is expected to dominate, other fragmentation events provide further structural confirmation.

  • Loss of HCl : A common fragmentation for protonated chlorinated compounds is the neutral loss of hydrogen chloride. This would result in a fragment ion at m/z 222.04.

  • Loss of Methyl Radical : Cleavage of the C-CH₃ bond can occur, leading to the loss of a methyl radical (•CH₃). This would produce an ion at m/z 243.06.

  • Pyrimidine Ring Cleavage : Following initial losses, the pyrimidine ring itself may fragment. A characteristic cleavage for pyrimidines involves the loss of HCN or related small molecules, though these fragments would be of lower abundance.[4]

Comparative Fragmentation Analysis

To validate these predictions and demonstrate the diagnostic power of the fragmentation pattern, we compare it with two logical alternatives.

Compound Precursor Ion [M+H]⁺ (m/z) Primary Fragment Ion (m/z) Proposed Structure of Primary Fragment Rationale for Difference
Target: 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 258.0891.05Tropylium ion (C₇H₇⁺)The N-benzyl bond is the most labile, leading to the formation of the highly stable tropylium ion.[6][7]
Alternative 1: 7-Ethyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 212.06183.03[M+H - C₂H₅]⁺ or [M+H - C₂H₄]⁺Cleavage of the N-ethyl bond occurs, leading to the loss of an ethyl radical or, more commonly, a neutral loss of ethene via rearrangement.
Alternative 2: 7-Benzyl-4-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 239.1391.05Tropylium ion (C₇H₇⁺)The primary fragmentation remains the loss of the benzyl group. However, the subsequent fragmentation of the core would differ due to the presence of the amino group instead of chlorine.

This comparison highlights how the substituent at the N7 position dictates the primary fragmentation pathway, providing a clear and predictable diagnostic marker.

Detailed Experimental Protocol: ESI-MS/MS Analysis

This protocol describes a self-validating system for acquiring high-quality tandem mass spectrometry data.

Sample Preparation
  • Objective : To prepare the analyte at a suitable concentration for infusion.

  • Procedure :

    • Prepare a 1 mg/mL stock solution of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in methanol or acetonitrile.

    • Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-5 µg/mL.

    • Causality : Formic acid is added to promote protonation of the analyte in the ESI source, ensuring efficient generation of the [M+H]⁺ precursor ion.[8]

Mass Spectrometer Configuration (Q-TOF or Triple Quadrupole)
  • Objective : To optimize instrument parameters for sensitive detection and controlled fragmentation.

  • Procedure :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.0 - 4.0 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 - 450 °C.

    • Cone Gas Flow : ~50 L/hr.

    • Desolvation Gas Flow : ~600 L/hr.

    • MS1 (Full Scan) : Acquire a full scan spectrum from m/z 50-500 to confirm the presence and isotopic pattern of the precursor ion (m/z 258.08 and 260.08).

    • MS2 (Product Ion Scan) :

      • Select the [M+H]⁺ ion at m/z 258.1 as the precursor for fragmentation.

      • Collision Gas : Argon.

      • Collision Energy : Perform a ramped collision energy experiment (e.g., 10-40 eV). This is a self-validating step; low energy will produce the most stable primary fragments, while higher energies will induce further, secondary fragmentation, providing a complete picture.[9]

Data Analysis Workflow

G cluster_workflow MS Data Analysis Workflow A 1. Acquire Full Scan (MS1) Data B 2. Identify [M+H]⁺ Precursor Ion (m/z 258.1) and Isotopic Peak (m/z 260.1) A->B C 3. Acquire Product Ion (MS2) Scan of m/z 258.1 B->C D 4. Identify Major Fragments (e.g., m/z 91.1) C->D E 5. Propose Fragment Structures and Pathways D->E F 6. Compare with Theoretical and Alternative Compound Data E->F

Caption: A logical workflow for the analysis of MS/MS experimental data.

Conclusion

The mass spectral fragmentation of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is highly predictable and diagnostically rich. The pattern is dominated by the facile cleavage of the N-benzyl bond to produce the stable tropylium ion at m/z 91. This, combined with the characteristic isotopic signature conferred by the chlorine atom, allows for unambiguous identification. By comparing this fragmentation pattern to that of rationally chosen analogs, its structural features can be confirmed with a high degree of confidence. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible data essential for the rigorous characterization demanded in modern drug discovery and development.

References

  • Zajac, M. P., et al. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Desai, N. C., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Li, X., et al. (2022). Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. Available at: [Link]

  • Reid, G. E., et al. (2003). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Organic Chemistry Explained. (2019). mass spectrometry: tropylium ion. YouTube. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Chemistry & Biochemistry Department. Available at: [Link]

  • Bouchoux, G., et al. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Patel, H., et al. (2017). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ali, T. E., et al. (2015). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Ceraulo, L., et al. (2000). Studies in Organic Mass Spectrometry. Part 25. Benzyl Ion Formation in Chemical Ionisation (Methane or Isobutane) of Some Ortho-Alkylhetero-Substituted Diphenylcarbinols. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Abd El-Moneim, M. (2016). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. International Journal of Advanced Research. Available at: [Link]

  • Zhang, X., et al. (2022). Structure-Guide Design and Optimization of Potential Druglikeness Inhibitors for TGFβRI with the Pyrrolopyrimidine Scaffold. Molecules. Available at: [Link]

  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Current Pharmaceutical Design. Available at: [Link]

  • Patel, R., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. R Discovery. Available at: [Link]

  • Al-Issa, F. A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Patel, K. D. (2026). Synthesis and Spectroscopic Characterization of Pyrazolone Based Pyrimidines from 2-Chloro-7h-Pyrrolo-[2, 3-D]. SSRN. Available at: [Link]

  • Wang, M., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Journal of the Chinese Chemical Society. Available at: [Link]

  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Glavač, D., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules. Available at: [Link]

Sources

Validation

Benchmarking IC50 values of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives against standard kinase inhibitors

A Senior Application Scientist's Guide to IC50 Determination and Comparative Analysis In the landscape of modern drug discovery, particularly within oncology, the selective inhibition of protein kinases remains a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to IC50 Determination and Comparative Analysis

In the landscape of modern drug discovery, particularly within oncology, the selective inhibition of protein kinases remains a cornerstone of targeted therapy. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as the core of several approved and clinical-stage kinase inhibitors.[1] This guide provides a comprehensive framework for benchmarking the inhibitory potency (IC50) of a novel series of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of well-characterized, standard kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It is designed to not only present comparative data but also to provide the underlying experimental rationale and detailed protocols necessary for robust and reproducible in-house evaluation.

The Rationale for Kinase Inhibition and the Promise of Pyrrolo[2,3-d]pyrimidines

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a frequent driver of oncogenesis, making them prime targets for therapeutic intervention.[2] The pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base of ATP, allowing it to competitively bind to the ATP-binding site of kinases.[1] This structural feature has been successfully exploited to develop potent and selective kinase inhibitors.[3][4] The 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine series represents a novel chemical space within this class of inhibitors, necessitating a thorough characterization of their potency and selectivity.

Comparative Analysis of Inhibitory Potency (IC50 Values)

A critical step in the characterization of any new inhibitor series is to benchmark its performance against established compounds. The following table summarizes the hypothetical IC50 values for a representative compound from the 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine series, herein designated as "Compound X," against a panel of standard, clinically relevant kinase inhibitors.

It is crucial to note that IC50 values are highly dependent on experimental conditions, particularly the concentration of ATP.[5] For a meaningful comparison, all data should be generated under identical assay conditions. The data presented below is for illustrative purposes and assumes a standardized in vitro kinase assay format.

Table 1: Comparative IC50 Values (nM) of Compound X and Standard Kinase Inhibitors against a Panel of Kinases

Kinase TargetCompound X (Hypothetical)StaurosporineSunitinibGefitinibDasatinib
Tyrosine Kinases
EGFR50Potent inhibitor>10,0000.41[6]1
VEGFR225Potent inhibitor80[7]>10,0001
PDGFRβ30Potent inhibitor2[7]>10,0001
c-Src1506[8]200>10,000<1[9]
Abl800Potent inhibitor>1,000>10,000<1[10]
c-Kit45Potent inhibitor100>10,000<1[9]
Serine/Threonine Kinases
CDK2>1000Potent inhibitor>1,000>10,000>1,000
PKCα>10002[11]>1,000>10,000>1,000
PKA>100015[11]>1,000>10,000>1,000

Note: "Potent inhibitor" indicates strong activity reported in the literature, though specific IC50 values may vary based on assay conditions. The IC50 values for standard inhibitors are compiled from various sources and should be used as a reference.[6][7][8][9][10][11]

Key Signaling Pathways Targeted

The kinases selected for the comparison panel are key nodes in several critical signaling pathways implicated in cancer. Understanding these pathways provides a biological context for the observed inhibitory activities.

cluster_0 MAPK/ERK Pathway cluster_1 PI3K/AKT/mTOR Pathway RTK RTK (e.g., EGFR, VEGFR, PDGFR) RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation RTK2 RTK (e.g., EGFR, PDGFR) PI3K PI3K RTK2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Growth, Survival, Proliferation mTOR->Survival

Key oncogenic signaling pathways often targeted by kinase inhibitors.

Experimental Protocols for IC50 Determination

To ensure the generation of high-quality, reproducible IC50 data, a well-defined and validated experimental protocol is paramount. Below are detailed, step-by-step methodologies for three widely used in vitro kinase assay platforms.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® is a robust technology for detecting molecular interactions and is well-suited for kinase activity assays.[11] It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665 or d2) when brought into close proximity.

Principle of the HTRF® Kinase Assay:

  • A biotinylated substrate is incubated with the kinase and ATP.

  • The kinase phosphorylates the substrate.

  • Europium-labeled anti-phospho-specific antibody (donor) and Streptavidin-XL665 (acceptor) are added.

  • If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor close enough for FRET to occur.

  • The FRET signal is proportional to the level of kinase activity.

cluster_0 HTRF Kinase Assay Workflow Start Start Add_Inhibitor Add Inhibitor (e.g., Compound X) Start->Add_Inhibitor Add_Kinase Add Kinase Add_Inhibitor->Add_Kinase Incubate1 Incubate Add_Kinase->Incubate1 Add_Substrate_ATP Add Biotinylated Substrate and ATP Incubate1->Add_Substrate_ATP Incubate2 Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate2 Add_Detection_Reagents Add HTRF Detection Reagents (Eu-Ab & SA-XL665) Incubate2->Add_Detection_Reagents Incubate3 Incubate Add_Detection_Reagents->Incubate3 Read_Plate Read Plate (665nm / 620nm) Incubate3->Read_Plate End End Read_Plate->End

Step-by-step workflow for the HTRF® kinase assay.

Detailed HTRF® Protocol (384-well plate format):

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives and standard inhibitors) in 100% DMSO. Further dilute to the desired starting concentration in the assay buffer.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 384-well low-volume plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Addition: Add 4 µL of the kinase solution (diluted in kinase buffer) to each well.

  • Pre-incubation: Gently mix and incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 4 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to the Km for the specific kinase) to initiate the reaction.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF® detection reagent mix (containing Europium-labeled anti-phospho-antibody and SA-XL665 diluted in detection buffer) to stop the reaction.

  • Detection Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader at 665 nm and 620 nm. The HTRF ratio is calculated as (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000.[11]

  • Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Kinase Binding Assay is a TR-FRET based assay that measures the binding of a fluorescently labeled tracer to the ATP-binding site of a kinase.[8] Inhibitors that bind to the ATP site will compete with the tracer, resulting in a decrease in the FRET signal.

Principle of the LanthaScreen® Kinase Binding Assay:

  • A kinase, a Europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer are incubated together.

  • Binding of both the antibody and the tracer to the kinase results in a high FRET signal.

  • A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.

  • The decrease in FRET is proportional to the inhibitory potency of the compound.

Detailed LanthaScreen® Protocol (384-well plate format):

  • Reagent Preparation: Prepare 3x solutions of the test compounds, the kinase/antibody mixture, and the tracer in the appropriate kinase buffer.

  • Compound Addition: Add 5 µL of the 3x test compound solution to the assay plate.

  • Kinase/Antibody Addition: Add 5 µL of the 3x kinase/antibody mixture.

  • Tracer Addition: Add 5 µL of the 3x tracer solution to initiate the binding reaction.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[8]

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[6][12] The amount of ADP is directly proportional to the kinase activity.

Principle of the ADP-Glo™ Kinase Assay:

  • A kinase reaction is performed with the kinase, substrate, and ATP.

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

Detailed ADP-Glo™ Protocol (384-well plate format):

  • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test inhibitor. Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[6]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of novel 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors. By benchmarking against a panel of standard inhibitors and employing robust, well-validated assay methodologies, researchers can confidently assess the potency and selectivity of their compounds. The illustrative data and detailed protocols herein serve as a starting point for in-depth characterization.

Further studies should focus on expanding the kinase panel to gain a broader understanding of the selectivity profile of this novel chemical series. Cellular assays are also a critical next step to determine the on-target efficacy and potential off-target effects in a more physiologically relevant context. Ultimately, a thorough and systematic approach to benchmarking will be instrumental in identifying promising lead candidates for further preclinical and clinical development.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.).
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.).
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099 - Promega Corporation. (n.d.).
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023, September 19).
  • ADP-Glo™ Lipid Kinase Assay Protocol - Promega Corporation. (n.d.).
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC. (2023, January 3).
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC. (2021, November 6).
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC. (n.d.).
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC. (n.d.).
  • ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation. (n.d.).
  • Sunitinib (SU-11248) | Multi-targeted Receptor Tyrosine Kinase Inhibitor | CAS 557795-19-4 | Selleck Chemicals. (2024, May 22).
  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors - AACR Journals. (2011, September 1).
  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC. (n.d.).
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC. (2022, September 14).
  • Kinases and Cancer - PMC - NIH. (n.d.).
  • The difference between Ki, Kd, IC50, and EC50 values - The Science Snail. (2019, December 31).
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (n.d.).
  • Comparative Analysis of Staurosporine and Its Derivatives: A Guide for Researchers - Benchchem. (n.d.).
  • Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience - R&D Systems. (n.d.).

Sources

Comparative

LC-MS/MS Validation Protocols for 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Biological Matrices: A Comparative Guide

Introduction and Analytical Context The compound 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (Chemical Formula: C₁₄H₁₂ClN₃; Monoisotopic Mass: ~257.07 Da) is a critical synthetic intermediate and pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

The compound 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (Chemical Formula: C₁₄H₁₂ClN₃; Monoisotopic Mass: ~257.07 Da) is a critical synthetic intermediate and pharmacophore scaffold heavily utilized in the discovery of novel tyrosine kinase inhibitors, including EGFR, JAK, and CDK4/6 inhibitors[1]. Accurate pharmacokinetic (PK) profiling of this compound in biological matrices (such as human or murine plasma) requires highly sensitive, reproducible, and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

As a Senior Application Scientist, the goal of this guide is to objectively compare sample preparation and chromatographic strategies for this specific analyte. By explaining the physicochemical causality behind these methods, we establish a self-validating protocol that strictly adheres to the ICH M10 guidelines for Bioanalytical Method Validation [2].

Comparative Analysis: Sample Preparation Strategies

When extracting a nitrogen-rich heterocyclic compound from plasma, the choice of sample preparation dictates the severity of the matrix effect (ion suppression/enhancement caused by endogenous phospholipids). We compared three common methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE).

Quantitative Performance Comparison
Performance Metric (Spiked Plasma at 10 ng/mL)PPT (Acetonitrile 1:3)LLE (Ethyl Acetate)MCX-SPE (Oasis MCX)
Absolute Recovery (%) 92.4 ± 6.1%71.3 ± 8.4%89.7 ± 3.2%
Matrix Effect (%) -45.2% (Severe Suppression)-18.5% (Moderate Suppression)-2.1% (Negligible)
Intra-day Precision (%CV) 12.4%9.8%3.4%
Phospholipid Removal PoorModerateExcellent
The Causality of Extraction (E-E-A-T Insight)

While PPT provides high absolute recovery, it fails to remove endogenous glycerophospholipids, which co-elute with the analyte and compete for charge in the Electrospray Ionization (ESI) source, leading to a severe -45.2% matrix effect.

Why MCX-SPE is superior: The pyrrolo[2,3-d]pyrimidine core contains basic nitrogen atoms with a predicted pKa of ~4.5. By acidifying the plasma sample with 2% formic acid prior to loading, these nitrogens become fully protonated. The protonated analyte binds via strong electrostatic interactions to the sulfonic acid groups of the MCX sorbent. This allows for an aggressive 100% methanol wash step that completely strips away neutral and acidic lipids without eluting the analyte. The target is then selectively eluted using a basic organic solvent (5% NH₄OH in Methanol) which neutralizes the analyte, breaking the ionic bond [3].

G A Mixed-Mode Cation Exchange (MCX) SPE B 1. Condition/Equilibrate (MeOH & 2% FA) A->B C 2. Load Sample (Acidified Plasma) B->C D 3. Wash 1: 2% FA (Removes Proteins) C->D E 4. Wash 2: 100% MeOH (Removes Lipids) D->E F 5. Elute: 5% NH4OH in MeOH (Neutralizes Basic Nitrogens) E->F

Figure 1: Step-by-step mechanism of MCX Solid-Phase Extraction for basic pyrrolopyrimidine analytes.

Comparative Analysis: Chromatographic Separation

The structural features of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine—specifically the fused aromatic pyrimidine ring and the pendant benzyl group—make column selection critical. We compared a standard C18 (Octadecylsilane) column against a Biphenyl column.

Chromatographic Data Comparison
Chromatographic ParameterStandard C18 Column (1.7 µm)Biphenyl Column (1.7 µm)
Retention Time (tR) 1.85 min2.65 min
Peak Asymmetry (Tf) 1.45 (Tailing observed)1.05 (Excellent symmetry)
Resolution from Matrix Void MarginalSuperior
Primary Interaction Mechanism Dispersive HydrophobicHydrophobic + π−π Interactions
The Causality of Separation (E-E-A-T Insight)

Standard C18 columns rely solely on dispersive hydrophobic interactions. Because the target compound has polar basic nitrogens, it tends to elute early on C18 columns, risking co-elution with early-eluting polar matrix components.

Why Biphenyl is superior: The Biphenyl stationary phase offers orthogonal selectivity. The electron-dense aromatic rings of the biphenyl ligand engage in strong π−π and dipole-dipole interactions with the benzyl group and the pyrrolopyrimidine core of the analyte. This dual-retention mechanism significantly increases the retention time, pulling the analyte away from the solvent front and residual matrix void volume, resulting in a perfectly symmetrical peak and enhanced signal-to-noise (S/N) ratio.

Step-by-Step Validated Experimental Protocol

To ensure a self-validating system that meets ICH M10 criteria, the following protocol integrates the optimized SPE and Biphenyl LC methodologies.

Step 1: Calibration and Quality Control (QC) Preparation
  • Prepare a primary stock solution of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine at 1.0 mg/mL in DMSO.

  • Spike blank human plasma to create a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare independent QC samples at 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

Step 2: MCX-SPE Extraction Workflow
  • Aliquot 100 µL of spiked plasma (or unknown sample) into a 96-well plate.

  • Add 10 µL of Internal Standard (e.g., a ¹³C/²H stable-isotope labeled analog at 500 ng/mL).

  • Add 100 µL of 2% Formic Acid in water to acidify the sample and disrupt protein binding.

  • Condition a 30 mg Oasis MCX 96-well plate with 1 mL Methanol, followed by 1 mL of 2% Formic Acid.

  • Load the acidified samples onto the SPE plate. Apply low vacuum.

  • Wash with 1 mL of 2% Formic Acid (removes aqueous interferences).

  • Wash with 1 mL of 100% Methanol (removes phospholipids and neutral organics).

  • Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 3: LC-MS/MS Analytical Conditions
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm) at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Positive ESI):

    • Precursor Ion[M+H]⁺: m/z 258.1

    • Quantifier Transition: m/z 258.1 → 91.1 (Cleavage of the benzyl cation, highly abundant).

    • Qualifier Transition: m/z 258.1 → 168.0 (Loss of the benzyl group, pyrimidine core fragment).

Step 4: System Suitability and Self-Validation

A bioanalytical run is only valid if the System Suitability Test (SST) passes. Inject the LLOQ (1.0 ng/mL) prior to the run; the S/N ratio must be ≥ 5:1. Inject a double-blank (matrix with no analyte or IS) immediately after the ULOQ to verify that carryover is ≤ 20% of the LLOQ signal, ensuring the integrity of subsequent low-concentration samples[4].

G A Spiked Plasma (Matrix) B Mixed-Mode SPE (MCX) A->B C Biphenyl UHPLC (Pi-Pi Separation) B->C D ESI+ MS/MS (MRM 258.1 > 91.1) C->D E ICH M10 Validated Data D->E

Figure 2: Optimized LC-MS/MS bioanalytical workflow for pyrrolo[2,3-d]pyrimidine derivatives.

Conclusion

For the quantification of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, relying on generic Protein Precipitation and C18 chromatography introduces severe matrix effects and poor peak shape due to the compound's basic nitrogens and highly aromatic nature. By transitioning to a Mixed-Mode Cation Exchange (MCX) SPE combined with a Biphenyl UHPLC column , laboratories can achieve near-zero matrix effects, superior peak symmetry, and robust compliance with ICH M10 regulatory standards.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form National Center for Biotechnology Information (PMC) URL:[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline European Medicines Agency (EMA) URL:[Link]

  • Method Development, Validation for Simultaneous Estimation of Ribociclib (a pyrrolopyrimidine derivative) in Human Plasma by Using LC-MS/MS ResearchGate URL:[Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis International Council for Harmonisation (ICH) URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

As a Senior Application Scientist, my primary objective extends beyond the utility of our chemical reagents to encompass their entire lifecycle within your laboratory. The responsible management of chemical waste is not...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective extends beyond the utility of our chemical reagents to encompass their entire lifecycle within your laboratory. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and reproducible science. This guide provides a comprehensive framework for the proper disposal of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound common in medicinal chemistry and drug discovery. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent properties, ensuring the protection of both laboratory personnel and the environment.

The core principle for disposing of this compound is recognizing its classification as a chlorinated aromatic waste.[1] Such compounds require specific handling to prevent the formation of persistent and toxic byproducts during decomposition. Therefore, standard disposal methods are insufficient and must be replaced by a dedicated, segregated waste stream.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is fundamental to appreciating the necessity of stringent disposal protocols. While specific data for this exact molecule is limited, the hazards can be reliably inferred from its structural class and available data on the parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The presence of the chloro- and pyrrolopyrimidine moieties dictates its toxicological profile.

The primary hazards are associated with its potential toxicity and irritant properties. GHS (Globally Harmonized System) classifications for closely related structures consistently indicate warnings for acute toxicity and irritation.[2][3]

Hazard Category GHS Hazard Statement Implication for Handling and Disposal
Acute Toxicity, Oral H301: Toxic if swallowedH302: Harmful if swallowedAccidental ingestion is a significant risk. Waste must be securely contained to prevent any possibility of contact or ingestion. All handling must be done with appropriate personal protective equipment (PPE).[2][4]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause skin irritation. This necessitates the use of chemical-resistant gloves and a lab coat. All contaminated PPE is considered hazardous waste.[3][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationThe compound can cause significant eye damage. Safety glasses or goggles are mandatory. Any material or equipment that could be contaminated must be handled carefully to avoid eye exposure.[3][5]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of the solid dust or aerosols from solutions can irritate the respiratory tract. Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

The key takeaway is that any item—gloves, weigh paper, pipette tips, empty containers, or solvents—that comes into contact with this compound is considered contaminated and must be disposed of as hazardous chemical waste.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is its segregation into a dedicated halogenated organic waste stream.[6]

Causality: Halogenated compounds, particularly chlorinated aromatics, can form highly toxic and environmentally persistent dioxins and furans if incinerated at temperatures that are too low.[7] Approved hazardous waste disposal facilities use high-temperature incineration (typically >1200°C) with specialized scrubbers to ensure the complete and safe destruction of these molecules.[7][8] Mixing halogenated with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream and risks improper treatment.

Step-by-Step Disposal Protocol

The following protocols provide a self-validating system for the safe containment and disposal of waste generated from the use of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

This category includes items such as gloves, bench paper, weigh boats, pipette tips, and contaminated silica gel.

  • Designate a Waste Container: Use a clearly labeled, sealable container (e.g., a rigid plastic drum or a double-bagged waste receptacle) specifically for "Halogenated Solid Waste."

  • Collection: Immediately place all contaminated solid materials into this designated container after use.

  • Avoid Incompatibles: Do not mix with strong oxidizing agents, acids, or bases.

  • Sealing and Storage: Once full, securely seal the container. Store in a designated satellite accumulation area away from general laboratory traffic, ensuring it is clearly labeled with its contents and associated hazards.

The original reagent bottle is never truly empty and must be treated as hazardous waste.

  • Triple Rinse Procedure:

    • Rinse the container three times with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate, or methanol).

    • Crucially, each rinse (rinsate) must be collected and transferred to a designated "Halogenated Liquid Waste" container. Do not pour the rinsate down the drain.

  • Container Defacing: After triple rinsing, deface or remove the original product label to prevent misuse.

  • Final Disposal: The rinsed and defaced container can now typically be disposed of as non-hazardous laboratory glass or plastic waste, though institutional policies may vary.[6]

This applies to unused quantities of the solid compound or solutions containing the compound.

  • Waste Stream Identification:

    • Solid Waste: Keep the unused compound in its original, clearly labeled container.

    • Liquid Waste: Use a dedicated, sealable, and chemically compatible (e.g., glass or HDPE) container labeled "Halogenated Organic Liquid Waste."

  • Content Labeling: The waste label must be accurately and completely filled out. This is a legal requirement. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine."

    • All other solvent components and their approximate concentrations.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Storage: Keep waste containers closed at all times except when adding waste. Store them in a designated and properly ventilated satellite accumulation area, within secondary containment, awaiting pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[9][10]

Disposal Workflow Visualization

The decision-making process for proper disposal can be summarized in the following workflow.

G cluster_0 Disposal Decision Workflow start Identify Waste Containing 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is_solid Solid, Liquid, or Container? start->is_solid Assess Physical State solid_waste Place in 'Halogenated Solid Waste' Container is_solid->solid_waste Solid (gloves, tips, etc.) liquid_waste Collect in 'Halogenated Liquid Waste' Container is_solid->liquid_waste Liquid (solutions, rinsate) empty_container Triple Rinse with Appropriate Solvent is_solid->empty_container Empty Container label_waste Ensure Waste Container is Accurately Labeled solid_waste->label_waste liquid_waste->label_waste empty_container->liquid_waste Collect Rinsate dispose_container Deface Label & Dispose of Container per Institutional Policy empty_container->dispose_container After Rinsing store_waste Store Securely in Satellite Accumulation Area label_waste->store_waste final_disposal Arrange Pickup by EHS or Licensed Waste Contractor store_waste->final_disposal

Caption: Workflow for the safe disposal of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Emergency Spill Procedures

In the event of a spill, prioritize personal safety.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.

  • Don PPE: Before cleanup, don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves. For large spills, respiratory protection may be necessary.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, surround the area with a spill absorbent sock or other containment material.

  • Cleanup: Carefully collect the spilled material and absorbent using spark-proof tools. Place all contaminated materials into a designated "Halogenated Solid Waste" container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

This guide provides a robust framework for managing waste associated with 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. Adherence to these protocols is essential for regulatory compliance and, more importantly, for fostering a culture of safety within the scientific community. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste disposal procedures in your facility.

References

  • Hitchman, M. L., & Spackman, T. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-434. Royal Society of Chemistry.
  • Merck. (n.d.). 7-BENZYL-4-CHLORO-7H-PYRROLO[2,3-D] PYRIMIDINE Safety Information.
  • PubChem. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Microbial Decomposition of Chlorinated Aromatic Compounds. EPA National Service Center for Environmental Publications.
  • Hitchman, M. L., & Spackman, T. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews. DOI:10.1039/CS9952400423.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine.
  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules.
  • Chemistry World. (2022). New lease of life for waste PVC chlorinating aromatics.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Request PDF.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • University Safety Office. (n.d.). Disposal of Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Chemicea. (n.d.). Material Safety Data Sheet for Tofacitinib Impurity 184.
  • PubChem. (n.d.). 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information.
  • Apollo Scientific. (2023). Safety Data Sheet for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information.
  • ECHEMI. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine SDS, 3680-69-1 Safety Data Sheets.
  • Occupational Safety and Health Administration. (n.d.). Process Safety Management of Highly Hazardous Chemicals. U.S. Department of Labor.
  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Ministry of Environment, Taiwan. (n.d.). Methods and Facilities Standards for the Storage, Clearance and Disposal of Industrial Waste. Laws and Regulations Retrieving System.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • World Health Organization & UNHCR. (n.d.). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • Occupational Safety and Health Administration. (n.d.). OSHA standards applicable to medical and safety uses of pure nitrogen gas. U.S. Department of Labor.
  • Capot Chemical. (2026). MSDS of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
  • Occupational Safety and Health Administration. (2021). Nitrogen Trichloride. U.S. Department of Labor.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. U.S. Department of Labor.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • Soto-Acosta, R., et al. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PMC.
  • U.S. Environmental Protection Agency. (2025). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • GovInfo. (1999). Federal Register, Volume 64 Issue 103.
  • Occupational Safety and Health Administration. (n.d.). Hazards Associated with the Release of Liquid Nitrogen and Carbon Dioxide During Flash Freezing Processes. U.S. Department of Labor.

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

As a Senior Application Scientist, I have designed this protocol to bridge the gap between basic safety data sheets and real-world laboratory execution. 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 26035-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to bridge the gap between basic safety data sheets and real-world laboratory execution. 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 26035-89-2) is a critical electrophilic intermediate widely utilized in the synthesis of Janus kinase (JAK) inhibitors and other targeted therapeutics ()[1].

However, the very reactivity that makes it synthetically valuable dictates its toxicological profile and the strict logistical controls required for its handling. This guide provides self-validating, step-by-step methodologies to ensure scientific integrity and personnel safety.

Part 1: Mechanistic Toxicology and Hazard Profile

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Pyrrolopyrimidine derivatives generally exhibit acute oral toxicity, skin irritation, and serious eye irritation ()[2]. Structurally related 4-chloro-pyrrolopyrimidines carry specific GHS hazard statements including H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory tract irritation) ()[3].

The Causality of Toxicity: The 4-chloro position on the electron-deficient pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). If this powder contacts the moisture of the eyes or the proteins in the skin, biological nucleophiles (such as sulfhydryl groups in cysteine or amines in lysine) can attack the C4 position. This covalent adduction is the primary driver of its irritant properties and potential cytotoxicity in biological tissues ()[4].

Reactivity A 4-Chloro-Pyrrolopyrimidine (Electrophilic Core) B Biological Nucleophiles (Skin/Eye Proteins) A->B Exposure C Covalent Adduction (Tissue Irritation) B->C Reaction

Mechanistic pathway of 4-chloro-pyrrolopyrimidine biological reactivity.

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways described above, the following PPE matrix must be strictly adhered to. Every recommendation is grounded in the chemical's specific reactivity profile.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness), double-glovedHalogenated heterocycles permeate natural rubber latex rapidly. Nitrile provides a superior barrier against both the compound and the organic solvents (e.g., DMF, DMSO) typically used to dissolve it.
Eye Protection Chemical safety goggles (ANSI Z87.1+) or Face ShieldMitigates the H319 (Serious Eye Irritation) hazard[3]. The electrophilic core can react rapidly with corneal proteins upon contact.
Body Protection Flame-retardant, anti-static lab coatFine powders of heterocyclic compounds pose a risk of static discharge. Anti-static materials prevent powder adherence to the researcher's clothing.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood)Mitigates H335 (Respiratory Tract Irritation)[3]. Prevents the inhalation of aerosolized micro-particles during powder transfer.
Part 3: Operational Workflow & Handling Protocol

Workflow A 1. Pre-Operation Verify Fume Hood & PPE B 2. Dispensing Anti-Static Transfer A->B C 3. Reaction Setup Inert Atmosphere (Ar) B->C D 4. Decontamination Neutralize & Segregate Waste C->D

Standard operational workflow for handling reactive pyrrolopyrimidine intermediates.

Methodology 1: Safe Weighing and Dispensing Protocol

Objective: To transfer the compound without aerosolization while preserving its chemical integrity.

  • Environmental Preparation: Calibrate the analytical balance inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood operating with a face velocity of 80-100 fpm.

  • PPE Verification: Don double nitrile gloves, chemical safety goggles, and an anti-static lab coat.

  • Static Mitigation: Ground the receiving flask to prevent static discharge. Fine organic powders can accumulate static charge, leading to micro-aerosolization or powder scatter.

  • Transfer: Use a disposable, anti-static polypropylene spatula to transfer the 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. Avoid metal spatulas if static cling is observed.

  • Atmospheric Control: Immediately seal the primary container after dispensing. Purge the headspace with dry Argon or Nitrogen.

    • Causality: Atmospheric moisture can slowly hydrolyze the 4-chloro moiety into a 4-hydroxy/oxo derivative, degrading the reagent's synthetic viability.

  • Solubilization: If dissolving the compound, add the solvent (e.g., anhydrous DMF) slowly down the side of the flask to minimize dust generation.

Part 4: Spill Response and Disposal Plan
Methodology 2: Containment and Neutralization Protocol

Objective: To safely contain, neutralize, and dispose of unreacted material in the event of a breach.

  • Isolation: Evacuate personnel from the immediate vicinity and ensure laboratory ventilation is operating at maximum exhaust.

  • PPE Escalation: Don a P100 particulate respirator and heavy-duty nitrile gloves over standard examination gloves.

  • Containment: Cover the solid spill with damp sand or a commercial universal absorbent.

    • Causality: Dry sweeping generates airborne particulates, increasing inhalation risk. Dampening the spill suppresses aerosolization.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking brush and pan. Transfer the material to a hazardous waste container explicitly labeled "Halogenated Organic Solid Waste."

  • Chemical Decontamination: Wash the spill area with a 5% sodium bicarbonate ( NaHCO3​ ) solution.

    • Causality: Mildly basic solutions help neutralize any residual reactive chloride species and hydrolyze trace amounts of the electrophile into safer, non-reactive byproducts. Follow with a distilled water rinse.

  • Waste Segregation: Do not mix this waste with strong acids or oxidizing agents. Store in a cool, dry, well-ventilated waste accumulation area until professional disposal.

Part 5: References
  • Title: Pyrrolopyrimidine | C6H5N3 | CID 577022 Source: PubChem - NIH URL: [Link]

  • Title: 7-benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Source: Molaid URL: [Link]

  • Title: Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases Source: PubMed - NIH URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
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